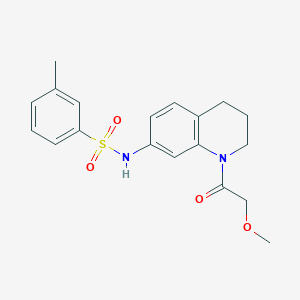

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)26(23,24)20-16-9-8-15-6-4-10-21(18(15)12-16)19(22)13-25-2/h3,5,7-9,11-12,20H,4,6,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQPNIYKQEQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features from both tetrahydroquinoline and benzenesulfonamide moieties, which may confer various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 378.45 g/mol. Its structure includes:

- A tetrahydroquinoline ring, which is known for its interaction with neurotransmitter systems.

- A benzenesulfonamide group, which is often associated with antibacterial and carbonic anhydrase inhibitory activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 1324207-04-6 |

Anti-inflammatory and Anticancer Properties

Recent studies have indicated that this compound exhibits anti-inflammatory and anticancer properties. The mechanism of action appears to involve modulation of various signaling pathways associated with inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.

- Receptor Modulation : It has potential interactions with receptors that regulate cell proliferation and apoptosis.

Case Studies

-

In vitro Studies : Preliminary in vitro studies have shown that this compound can reduce the viability of cancer cell lines such as HeLa and A549 at certain concentrations, indicating its potential as an anticancer agent.

- IC50 Values : The IC50 for HeLa cells was reported at approximately 20 µM, demonstrating significant cytotoxicity.

- Animal Models : In vivo studies using murine models have suggested that treatment with this compound leads to reduced tumor growth rates compared to control groups.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Decreased cell viability (HeLa) | |

| Enzyme Inhibition | Modulation of inflammatory enzymes |

Synthesis

The synthesis of this compound typically involves several steps:

- Acylation : Reaction of 2-methoxyacetic acid with a suitable acylating agent to form the acyl chloride.

- Formation of Tetrahydroquinoline Derivative : This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base.

- Sulfonation : The final step involves sulfonation using 3-methylbenzenesulfonyl chloride under controlled conditions.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Structural Modifications : Investigating analogs to enhance potency and selectivity.

- Mechanistic Studies : Detailed studies on interaction pathways and target identification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide are best contextualized through comparison with analogs in the THQ and sulfonamide families. Below is a detailed analysis:

Structural Analogues with Modified Substituents

Functional Analogues in HDAC or Opioid Research

- Compound 11 (E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) Acrylamide: Features a hydroxamic acid group (critical for HDAC inhibition) instead of sulfonamide. This substitution shifts activity from sulfonamide-mediated pathways to metal-binding enzymatic inhibition .

- SAHA (Vorinostat): A canonical HDAC inhibitor lacking the THQ core but sharing sulfonamide-like zinc-binding motifs.

Preparation Methods

Retrosynthetic Analysis

The preparation of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can be approached through various retrosynthetic disconnections. Based on the available literature and established synthetic methodologies, the following retrosynthetic analysis provides a logical framework for the synthesis.

Key Disconnections

The molecule can be deconstructed into three main components:

- The 1,2,3,4-tetrahydroquinoline core

- The 3-methylbenzenesulfonamide group

- The 2-methoxyacetyl moiety

The primary disconnections involve:

- Cleavage of the N-acyl bond connecting the 2-methoxyacetyl group to the tetrahydroquinoline nitrogen

- Disconnection of the sulfonamide bond linking the 3-methylbenzenesulfonamide group to the 7-position of the tetrahydroquinoline

Strategic Considerations

Several strategic approaches can be considered:

- Introduction of the sulfonamide group before or after N-acylation

- Formation of the tetrahydroquinoline core with pre-installed functional groups at the 7-position

- Sequential functionalization of a pre-formed tetrahydroquinoline scaffold

The order of these transformations significantly impacts the efficiency of the synthesis and may require protective group strategies to ensure selectivity.

Synthesis of the Tetrahydroquinoline Core

Povarov Reaction Approach

The tetrahydroquinoline core can be synthesized via the Povarov reaction, which is a [4+2] cycloaddition between an N-arylamine and an activated alkene. This approach provides efficient access to the 1,2,3,4-tetrahydroquinoline scaffold with various substitution patterns.

Reaction conditions:

- Aniline derivative + α,β-unsaturated aldehyde or ketone

- Lewis acid catalyst (e.g., BF₃·Et₂O, InCl₃, or Sc(OTf)₃)

- Solvent: dichloromethane or acetonitrile

- Temperature: 0-25°C

- Time: 4-24 hours

Example procedure:

To a solution of the appropriate aniline derivative (1.0 equiv) and α,β-unsaturated aldehyde (1.2 equiv) in anhydrous dichloromethane (10 mL/mmol), BF₃·Et₂O (0.2 equiv) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours, then quenched with saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the tetrahydroquinoline derivative.

Reductive Cyclization Method

Another approach involves the reductive cyclization of 2-aminobenzyl alcohols with secondary alcohols through the borrowing hydrogen methodology.

Reaction conditions:

- 2-Aminobenzyl alcohol + secondary alcohol

- Manganese(I) PN₃ pincer complex catalyst

- Base: potassium tert-butoxide

- Solvent: toluene

- Temperature: 110-130°C

- Time: 24 hours

This one-pot cascade reaction selectively leads to 1,2,3,4-tetrahydroquinolines thanks to a targeted choice of base. The strategy provides an atom-efficient pathway with water as the only byproduct.

Cyclization-Based Methods

The tetrahydroquinoline core can also be prepared via cyclization reactions such as the Bischler-Napieralski reaction. This approach involves cyclization of appropriate phenethylamine derivatives.

Reaction procedure for Bischler-Napieralski cyclization:

- Prepare the appropriate phenethylamine derivative

- Perform acylation with suitable reagents

- Conduct cyclization under Bischler-Napieralski conditions

- Reduce the resulting 3,4-dihydroquinoline to obtain the tetrahydroquinoline

One-Pot Multicomponent Synthesis

A one-pot four-component reaction provides an efficient route to functionalized tetrahydroquinolines:

Reaction components:

- Benzaldehyde derivative

- Ethylcyanoacetate

- Cyclohexanone

- Ammonium acetate

Reaction conditions:

- Solvent: n-butanol

- Temperature: reflux

- Time: 6 hours

This method produces tetrahydroquinoline derivatives with high yields (90-95%).

[4+2] Annulation with Ortho-Tosylaminophenyl-Substituted p-QMs

A highly diastereoselective synthesis of tetrahydroquinoline derivatives can be achieved via [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes.

Reaction conditions:

- Ortho-tosylaminophenyl-substituted p-QMs

- Cyanoalkenes

- DBU (0.2 equiv)

- Solvent: anhydrous toluene

- Temperature: room temperature

- Time: 1 hour

This protocol features broad tolerance and diversification on substrates, offering a straightforward route to various 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities.

Introduction of Functional Groups

N-Acylation with 2-Methoxyacetyl Group

The introduction of the 2-methoxyacetyl group at the nitrogen position of the tetrahydroquinoline can be achieved through various acylation methods:

Direct Acylation with 2-Methoxyacetyl Chloride

Reaction conditions:

- Tetrahydroquinoline derivative (1.0 equiv)

- 2-Methoxyacetyl chloride (1.2-1.5 equiv)

- Base: triethylamine or pyridine (1.5-2.0 equiv)

- Solvent: dichloromethane or chloroform

- Temperature: 0°C to room temperature

- Time: 2-16 hours

Acylation with 2-Methoxyacetic Acid

Reaction conditions:

- Tetrahydroquinoline derivative (1.0 equiv)

- 2-Methoxyacetic acid (1.2 equiv)

- Coupling agent: EDC·HCl or DCC (1.3 equiv)

- Catalytic DMAP (0.1 equiv)

- Base: triethylamine (1.5 equiv)

- Solvent: dichloromethane

- Temperature: room temperature

- Time: 12-24 hours

Acylation with 2-Methoxyacetic Anhydride

Reaction conditions:

- Tetrahydroquinoline derivative (1.0 equiv)

- 2-Methoxyacetic anhydride (1.5 equiv)

- Catalytic DMAP (0.1 equiv)

- Base: triethylamine (1.0 equiv)

- Solvent: dichloromethane

- Temperature: room temperature

- Time: 6-12 hours

Introduction of Sulfonamide Group

The introduction of the 3-methylbenzenesulfonamide group at the 7-position of the tetrahydroquinoline scaffold can be accomplished using the following methods:

Direct Sulfonylation with 3-Methylbenzenesulfonyl Chloride

For tetrahydroquinolines with an amino group at the 7-position:

Reaction conditions:

- 7-Amino-tetrahydroquinoline derivative (1.0 equiv)

- 3-Methylbenzenesulfonyl chloride (1.2 equiv)

- Base: pyridine or triethylamine (2.0 equiv)

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

- Time: 3-12 hours

Copper-Catalyzed C-N Coupling

For systems requiring C-H activation:

Reaction conditions:

- Tetrahydroquinoline derivative (1.0 equiv)

- 3-Methylbenzenesulfonamide (1.5 equiv)

- Copper catalyst: Cu(OAc)₂ (0.1 equiv)

- Ligand: 1,10-phenanthroline (0.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: DMSO or DMF

- Temperature: 80-120°C

- Time: 12-24 hours

One-Pot Reactions for Sulfonamide Formation

A general procedure for preparing sulfonamides from Morita-Baylis-Hillman acetates involves:

Reaction conditions:

- Methanesulfonamide or p-toluenesulfonamide (1.0 equiv)

- K₂CO₃ (2.0 equiv)

- MBH acetate (1.0 equiv)

- Solvent: anhydrous DMF

- Temperature: room temperature

- Time: 2 hours

Following this procedure, the reaction mixture is poured into water, extracted with ethyl acetate, washed with dilute acid and base, and purified by column chromatography.

Complete Synthetic Routes for this compound

Linear Synthesis Approach

A stepwise linear synthesis can be employed as follows:

Preparation of 7-Nitro-1,2,3,4-tetrahydroquinoline

Reaction conditions:

- Appropriate aniline derivative + cyclohexanone

- Lewis acid catalyst

- Reductive conditions to form tetrahydroquinoline

- Yield: 70-85%

Reduction of Nitro Group

Reaction conditions:

- 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv)

- Fe or Zn powder (5.0 equiv)

- NH₄Cl (3.0 equiv)

- Solvent: ethanol/water (3:1)

- Temperature: reflux

- Time: 3-4 hours

- Yield: 80-90%

Sulfonamide Formation

Reaction conditions:

- 7-Amino-1,2,3,4-tetrahydroquinoline (1.0 equiv)

- 3-Methylbenzenesulfonyl chloride (1.2 equiv)

- Pyridine (2.0 equiv)

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

- Time: 6 hours

- Yield: 75-85%

N-Acylation with 2-Methoxyacetyl Group

Reaction conditions:

- 7-(3-Methylbenzenesulfonamido)-1,2,3,4-tetrahydroquinoline (1.0 equiv)

- 2-Methoxyacetyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv)

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

- Time: 12 hours

- Yield: 70-80%

Convergent Synthesis Approach

A more efficient convergent approach involves:

Parallel Synthesis of Key Fragments

Fragment A: 7-Amino-1,2,3,4-tetrahydroquinoline

- Synthesized as described in the linear approach

- Yield: 75-85%

Fragment B: 3-Methylbenzenesulfonyl Chloride

- Commercial or prepared from 3-methylbenzene by chlorosulfonation

- Yield: 80-90%

Fragment Coupling

Reaction conditions:

- Fragment A (1.0 equiv)

- Fragment B (1.2 equiv)

- Pyridine (2.0 equiv)

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

- Time: 6 hours

- Yield: 75-85%

N-Acylation

Same as in the linear approach, yielding the final product.

Alternative Route via Dihydroquinoline Intermediate

This approach utilizes a Bischler-Napieralski cyclization followed by reduction:

- Preparation of appropriate phenethylamine derivative

- Acylation with suitable reagents

- Cyclization under Bischler-Napieralski conditions

- Selective functionalization with 3-methylbenzenesulfonamide

- N-acylation with 2-methoxyacetyl group

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Selectivity

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Temperature | 0-25°C for sulfonamide formation, 0-25°C for N-acylation | Lower temperatures improve selectivity but may reduce reaction rates |

| Solvent | Dichloromethane for acylation, DMF for sulfonamide formation | Polar aprotic solvents generally provide better results for sulfonamide formation |

| Base | Triethylamine or pyridine for acylation, K₂CO₃ for sulfonamide formation | The choice of base significantly impacts selectivity and yield |

| Reaction time | 2-6 hours for sulfonamide formation, 6-12 hours for acylation | Extended reaction times may lead to decomposition or side reactions |

| Catalyst | Lewis acids for tetrahydroquinoline formation, DMAP for acylation | Catalysts can significantly accelerate reactions and improve yields |

Yield Optimization Strategies

| Strategy | Implementation | Expected Improvement |

|---|---|---|

| Slow addition | Addition of acylating agent over 1-2 hours | Reduces side reactions and improves selectivity |

| Temperature control | Maintaining 0-5°C during initial mixing | Minimizes competing reactions |

| Catalyst loading | Optimization of catalyst amount (0.05-0.2 equiv) | Balances reaction rate and selectivity |

| Solvent selection | Screening various solvent systems | Can significantly impact yield and purity |

| Base equivalents | Careful adjustment of base quantity (1.5-2.5 equiv) | Ensures complete deprotonation while minimizing side reactions |

Purification and Characterization

Purification Techniques

The final compound and intermediates can be purified using the following techniques:

Column Chromatography

Conditions:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient elution with hexane/ethyl acetate mixtures

- Typical gradient: 10:1 to 3:1 hexane/ethyl acetate

Recrystallization

Suitable solvent systems:

- Ethanol/water

- Ethyl acetate/hexane

- Dichloromethane/hexane

Preparative HPLC

For challenging purifications:

- Column: C18 reversed-phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

- Detection: UV at 254 nm and 280 nm

Characterization Data

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) expected signals:

- Aromatic protons of the tetrahydroquinoline and benzenesulfonamide moieties (δ 6.5-8.0 ppm)

- Methyl group of 3-methylbenzenesulfonamide (δ 2.3-2.4 ppm)

- Methoxy group protons (δ 3.3-3.5 ppm)

- Tetrahydroquinoline aliphatic protons (δ 1.8-4.0 ppm)

- NH of sulfonamide (δ 9.0-10.0 ppm, broad)

¹³C NMR (100 MHz, CDCl₃) expected signals:

- Carbonyl carbon (δ 168-172 ppm)

- Aromatic carbons (δ 115-145 ppm)

- Methoxy carbon (δ 58-62 ppm)

- Tetrahydroquinoline aliphatic carbons (δ 20-45 ppm)

- Methyl carbon of 3-methylbenzenesulfonamide (δ 21-23 ppm)

HRMS expected data:

- Molecular formula: C₁₉H₂₂N₂O₄S

- Calculated [M+H]⁺: 375.1379

- Calculated [M+Na]⁺: 397.1198

Analytical Methods for Quality Control

HPLC Analysis

Conditions:

- Column: C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (gradient)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 6-8 minutes

TLC Systems

Conditions:

- Stationary phase: Silica gel 60 F₂₅₄

- Mobile phase: Hexane/ethyl acetate (3:1)

- Visualization: UV (254 nm) and ninhydrin stain

Purity Requirements

For research and development purposes, the compound should meet the following criteria:

- HPLC purity: ≥95%

- No single impurity exceeding 1%

- Residual solvents within acceptable limits

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Step 2 : Introduction of the 2-methoxyacetyl group via nucleophilic acylation, requiring anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) .

- Step 3 : Sulfonylation of the amine group using 3-methylbenzenesulfonyl chloride in pyridine or DCM (dichloromethane) .

- Critical Factors : Temperature control (e.g., 0–5°C for acylation to prevent side reactions) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for removing unreacted sulfonyl chlorides .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the tetrahydroquinoline scaffold, methoxyacetyl substituent (δ ~3.3–3.5 ppm for methoxy protons), and sulfonamide linkage .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and detects impurities like unreacted intermediates .

- HPLC-PDA : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, logP) influencing this compound’s applicability in biological assays?

- Methodological Answer :

- LogP : Predicted to be ~2.5–3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for cell permeability.

- Solubility : Limited aqueous solubility (enhanced with DMSO or cyclodextrin-based carriers) necessitates formulation optimization for in vivo studies .

- Stability : Susceptibility to hydrolysis at the sulfonamide group under acidic conditions requires storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Compare analogues with varying substituents on the tetrahydroquinoline core (e.g., benzyl vs. ethyl groups at position 1) to assess impact on target binding .

- Functional Group Replacement : Substitute the 2-methoxyacetyl group with bulkier acyl moieties (e.g., trifluoroacetyl) to evaluate steric effects on enzyme inhibition .

- Assay Systems : Use enzyme inhibition assays (e.g., fluorescence polarization) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) and cell line authentication (e.g., STR profiling) .

- Off-Target Profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify non-specific interactions .

- Data Normalization : Apply statistical tools (e.g., Z’-factor analysis) to distinguish true activity from assay noise .

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Flow Chemistry : Implement continuous flow reactors for acylation steps to improve reproducibility and reduce reaction times .

- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.